molecular formula C14H15N5O2S B2930739 4-(PROPAN-2-YL)-N-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE CAS No. 1112017-60-3

4-(PROPAN-2-YL)-N-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE

Cat. No.: B2930739
CAS No.: 1112017-60-3
M. Wt: 317.37
InChI Key: GQDMREXQOVPPAE-UHFFFAOYSA-N
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Description

4-(PROPAN-2-YL)-N-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolopyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PROPAN-2-YL)-N-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a base and a suitable solvent.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative, typically in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(PROPAN-2-YL)-N-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(PROPAN-2-YL)-N-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting various cellular pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(PROPAN-2-YL)-N-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE stands out due to its unique combination of a triazolopyridazine core and a sulfonamide group, which imparts distinct biological and chemical properties

Properties

IUPAC Name

4-propan-2-yl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-10(2)11-3-5-12(6-4-11)22(20,21)18-13-7-8-14-16-15-9-19(14)17-13/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDMREXQOVPPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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